

# Vibegron: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Vibegron** is a potent and highly selective agonist of the β3-adrenergic receptor, developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] Marketed under the brand name Gemtesa®, it represents a significant advancement in the pharmacological management of OAB, offering a targeted mechanism of action with a favorable safety profile. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological characteristics of **Vibegron**, intended to serve as a valuable resource for the scientific community.

#### **Molecular Structure**

**Vibegron** is a complex synthetic molecule with four chiral centers, contributing to its specific interaction with the β3-adrenergic receptor.[2] Its structure has been elucidated and confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and X-ray crystallography.[3]

# **Chemical Identity**



Identifier	Value
Chemical Name	(6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide[4]
IUPAC Name	(6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide[4]
CAS Number	1190389-15-1
Molecular Formula	C26H28N4O3
Molecular Weight	444.53 g/mol
Synonyms	MK-4618, KRP-114V, URO-901, RVT-901

# **Structural Representation**

2D Structure:

2D Structure of Vibegron

3D Conformation:

A three-dimensional representation of **Vibegron** highlights the spatial arrangement of its atoms, which is crucial for its specific binding to the  $\beta$ 3-adrenergic receptor. The molecule's stereochemistry is fixed and it is not prone to racemization.

# **Chemical and Physical Properties**

**Vibegron** is a white to off-white crystalline powder. A specific melting point has not been publicly disclosed in the reviewed literature.

# **Physicochemical Parameters**



The physicochemical properties of **Vibegron** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Sou
рКа	1.6, 8.7 ± 0.1	
Calculated logP (cLogP)	1.87	-
Aqueous Solubility	0.16 mg/mL (sparingly soluble)	-
Topological Polar Surface Area (TPSA)	94.03 Ų	-

Note: While the values for pKa, logP, and solubility are available, detailed experimental protocols for their determination are not extensively published. The FDA review mentions the use of equilibrium solubility studies.

# **Pharmacology**

**Vibegron**'s therapeutic effect is derived from its selective activation of the  $\beta$ 3-adrenergic receptor, which is the predominant  $\beta$ -adrenoceptor subtype in the human detrusor muscle of the bladder.

## **Mechanism of Action and Signaling Pathway**

Activation of the  $\beta$ 3-adrenergic receptor by **Vibegron** initiates a downstream signaling cascade that leads to the relaxation of the detrusor smooth muscle, thereby increasing the bladder's capacity to store urine.

- Receptor Binding: **Vibegron** binds to and activates the β3-adrenergic receptor on the surface of detrusor smooth muscle cells.
- G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
- Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

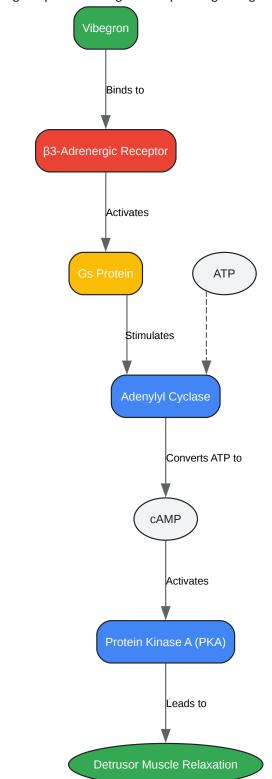






- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
- Muscle Relaxation: PKA activation results in the phosphorylation of various downstream targets, ultimately leading to a decrease in intracellular Ca<sup>2+</sup> levels and the relaxation of the detrusor smooth muscle.





Vibegron  $\beta$ 3-Adrenergic Receptor Signaling Pathway

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Caption: Vibegron's mechanism of action via the β3-adrenergic receptor signaling cascade.



### **Potency and Selectivity**

**Vibegron** exhibits high potency and remarkable selectivity for the human  $\beta$ 3-adrenergic receptor over  $\beta$ 1- and  $\beta$ 2-adrenergic receptors. This selectivity is crucial for minimizing off-target effects, such as cardiovascular side effects associated with  $\beta$ 1- and  $\beta$ 2-adrenergic receptor activation.

Parameter	Vibegron	Mirabegron	Source
β3-AR EC <sub>50</sub> (nM)	1.1 - 2.13	10.0	
β1-AR Activity	No measurable activity	Low activity	-
β2-AR Activity	Low activity	Some activity	-
β3/β1 Selectivity	>7937-fold	517-fold	-
β3/β2 Selectivity	>7937-fold	496-fold	-
Maximum β3 Response (E <sub>max</sub> )	99.2%	80.4%	-

EC<sub>50</sub> (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. E<sub>max</sub> (Maximum effect) is the maximal response a drug can produce.

# Experimental Protocols In Vitro Functional Assay: cAMP Accumulation

The potency and selectivity of **Vibegron** are typically determined using in vitro functional assays that measure the accumulation of cyclic AMP (cAMP) in cells engineered to express specific β-adrenergic receptor subtypes.

Objective: To determine the EC<sub>50</sub> and intrinsic activity of **Vibegron** at human  $\beta$ 1-,  $\beta$ 2-, and  $\beta$ 3-adrenergic receptors.

Methodology:

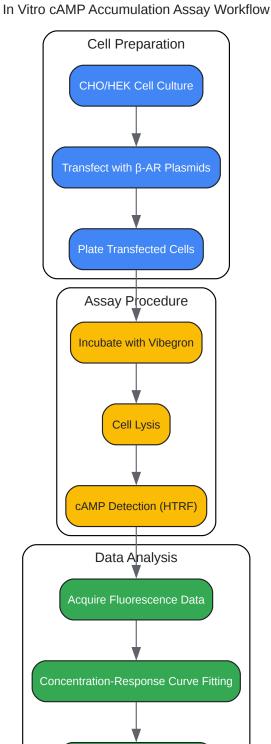
#### Foundational & Exploratory





- Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are cultured and transfected with plasmids encoding for the human β1-, β2-, or β3-adrenergic receptors.
- Cell Plating: Transfected cells are plated in multi-well plates and incubated to allow for cell attachment and receptor expression.
- Compound Incubation: Cells are incubated with increasing concentrations of **Vibegron** or a reference agonist (e.g., isoproterenol) for a defined period.
- cAMP Measurement: The intracellular cAMP levels are quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
- Data Analysis: Concentration-response curves are generated by plotting the cAMP response against the logarithm of the drug concentration. The EC<sub>50</sub> and E<sub>max</sub> values are then determined using non-linear regression analysis.





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Determine EC50 and Emax

Caption: A generalized workflow for determining **Vibegron**'s in vitro potency.



### **Clinical Trial Design for Overactive Bladder**

The efficacy and safety of **Vibegron** for the treatment of OAB have been established in large-scale, randomized, double-blind, placebo- and active-controlled clinical trials.

Objective: To evaluate the efficacy and safety of **Vibegron** in patients with OAB.

Methodology (Example from a Phase 3 Trial):

- Patient Population: Adult patients with a clinical diagnosis of OAB, meeting specific criteria for urinary frequency and urgency/urge incontinence episodes.
- Study Design: A multicenter, randomized, double-blind, parallel-group study.
- Treatment Arms:
  - Vibegron (e.g., 75 mg once daily)
  - Placebo
  - Active Comparator (e.g., Tolterodine)
- Primary Efficacy Endpoints:
  - Change from baseline in the average daily number of micturitions.
  - Change from baseline in the average daily number of urge urinary incontinence episodes.
- Secondary Efficacy Endpoints:
  - Change from baseline in the average daily number of urgency episodes.
  - Change from baseline in the average volume voided per micturition.
- Safety Assessments: Monitoring of adverse events, vital signs (including blood pressure and heart rate), and clinical laboratory tests.
- Data Collection: Patient diaries are used to record OAB symptoms throughout the study period.



 Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy endpoints between the treatment groups.

#### Conclusion

**Vibegron** is a well-characterized, potent, and highly selective  $\beta$ 3-adrenergic receptor agonist. Its distinct molecular structure and favorable chemical properties contribute to its clinical efficacy and safety profile in the treatment of overactive bladder. The data presented in this guide, including its pharmacological activity and the methodologies used for its evaluation, provide a solid foundation for further research and development in the field of urology and adrenergic receptor pharmacology.

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